molecular formula C13H22N2O2 B5873094 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate

1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate

Cat. No. B5873094
M. Wt: 238.33 g/mol
InChI Key: RUJOJSWACJRMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate, also known as DMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMPA is a derivative of butynol and piperazine, and its unique structure makes it a promising candidate for various biochemical and physiological studies.

Mechanism of Action

1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is believed to act as a modulator of neurotransmitter systems in the brain, specifically the cholinergic system. 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to enhance the release of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the enhancement of cognitive function, and the potential to inhibit cancer cell growth. 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate in lab experiments is its unique structure, which makes it a promising candidate for various biochemical and physiological studies. However, a limitation of using 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is its potential toxicity, which requires careful attention to the dosage and administration of the compound in experimental studies.

Future Directions

There are several potential future directions for the use of 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate in scientific research. One area of interest is the potential therapeutic applications of 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the potential anticancer properties of 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate and its mechanism of action in cancer cells. Finally, research is needed to investigate the potential toxicity of 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate and to develop safe and effective administration protocols for the compound in experimental studies.

Synthesis Methods

1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate can be synthesized through a multi-step process involving the reaction of butynol with piperazine. The synthesis of 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate requires careful attention to the reaction conditions and purification steps to ensure the purity and yield of the final product.

Scientific Research Applications

1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been used in various scientific studies, including drug discovery and development, neuroscience, and cancer research. 1,1-dimethyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12(16)17-13(2,3)6-5-7-15-10-8-14(4)9-11-15/h7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJOJSWACJRMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C#CCN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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